BenchChemオンラインストアへようこそ!

Guanoctine

Chemical Identity Verification Analytical Reference Standards Guanidine Differentiation

Guanoctine (CAS 3658-25-1) is a low-molecular-weight (171.28 g/mol) monomeric guanidine derivative, chemically defined as 2-(2,4,4-trimethylpentan-2-yl)guanidine. It belongs to the alkylguanidine subclass and was originally developed as a centrally-acting antihypertensive agent in the mid-20th century, classified as a central α₂-adrenoceptor agonist with a mechanism analogous to clonidine and methyldopa.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 3658-25-1
Cat. No. B1617733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanoctine
CAS3658-25-1
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)N=C(N)N
InChIInChI=1S/C9H21N3/c1-8(2,3)6-9(4,5)12-7(10)11/h6H2,1-5H3,(H4,10,11,12)
InChIKeyBCPFWSWROVXGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanoctine (CAS 3658-25-1) Procurement Guide: Molecular Identity, Guanidine Classification, and Historical Context


Guanoctine (CAS 3658-25-1) is a low-molecular-weight (171.28 g/mol) monomeric guanidine derivative, chemically defined as 2-(2,4,4-trimethylpentan-2-yl)guanidine [1]. It belongs to the alkylguanidine subclass and was originally developed as a centrally-acting antihypertensive agent in the mid-20th century, classified as a central α₂-adrenoceptor agonist with a mechanism analogous to clonidine and methyldopa [2]. Notably, the name “guanoctine” was used by the British Standards Institution from 1970–1972 for what is now designated as the fungicidal mixture guazatine (CAS 108173-90-6); however, the pure compound represented by CAS 3658-25-1 is a single, structurally defined molecule distinct from the polydisperse guazatine reaction mixture [3]. This dual historical identity means procurement must specify CAS 3658-25-1 to obtain the discrete chemical entity rather than the agricultural guazatine product.

Why Guanoctine Cannot Be Readily Substituted: Structural Identity vs. Guanidine Mixtures and Analog Heterogeneity


Substituting guanoctine (CAS 3658-25-1) with other guanidine-family compounds without verification introduces risks rooted in three types of heterogeneity. First, commercial guazatine—the agricultural fungicide that also carries the historical “guanoctine” name per ISO 1750—is not a single compound but a complex reaction mixture containing numerous guanidines and polyamines of varying chain lengths, making it chemically non-equivalent to the discrete C9H21N3 entity [1]. Second, within the antihypertensive guanidine class, physicochemical properties diverge substantially: guanoctine possesses a computed XLogP of 1.4, compared to clonidine (XLogP ~2.68) and guanfacine (XLogP ~2.04), which directly impacts membrane permeability, formulation requirements, and analytical detection windows [2]. Third, available clinical comparison data indicate that guanoctine did not demonstrate significant efficacy advantages over clonidine as an antihypertensive—but its distinct structural scaffold (a tertiary-alkyl guanidine lacking the dichlorophenyl moiety present in clonidine and guanfacine) confers different selectivity profiles that have not been fully characterized because receptor binding affinity data remain absent from the published literature [3]. These differences make simple interchange between guanoctine preparations and other guanidine compounds scientifically unsound without explicit experimental validation.

Guanoctine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Structural Definition vs. Guanidine Mixtures: Single Entity Purity Confirmation

Guanoctine (CAS 3658-25-1) is a chemically defined monomer with molecular formula C9H21N3 and exact mass 171.1735 Da, whereas the product historically also named guanoctine—guazatine (CAS 108173-90-6)—is a polydisperse reaction mixture of general formula C18H41N7 containing N,N‴-(iminodi-8,1-octanediyl)bis[guanidine] plus numerous other guanidines and polyamines [1]. The ISO has since assigned iminoctadine (CAS 13516-27-3) as the common name for the pure diguanidine component [2]. For procurement, specifying CAS 3658-25-1 ensures acquisition of a single molecular entity suitable for use as an analytical reference standard, whereas CAS 108173-90-6 or 115044-19-4 yields undefined mixtures unsuitable for quantitative Structure-Activity Relationship (SAR) studies.

Chemical Identity Verification Analytical Reference Standards Guanidine Differentiation

Physicochemical Property Divergence vs. Other Antihypertensive Guanidines

Guanoctine exhibits a computed XLogP of 1.4, lower than both clonidine (XLogP 2.68) and guanfacine (XLogP 2.04), with a topological polar surface area (TPSA) of 64.4 Ų that is intermediate between clonidine (36.42 Ų) and guanfacine (81.47 Ų). Its molecular weight (171.28 g/mol) is the lowest in this comparator set (clonidine 230.09 g/mol; guanfacine 246.09 g/mol). These differences, summarized in [1] and [2], predict distinct solubility, passive membrane permeability, and formulation behavior. The lower logP implies reduced blood-brain barrier penetration relative to clonidine, which may partially account for its diminished central antihypertensive efficacy observed clinically [3].

Physicochemical Profiling Drug-likeness Assessment Membrane Permeability Prediction

In Vitro Antibacterial Activity: MIC Benchmarking Against Pathogen Panel

Guanoctine has demonstrated in vitro growth inhibition against Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively . For context, optimized linear and cyclic guazatine-derivative compounds have achieved substantially lower MIC values ranging 0.12–8 µg/mL against a broader panel of Gram-positive and Gram-negative pathogens [1], and the structurally related agricultural guanidine dodine (n-dodecylguanidine monoacetate) exhibits MIC values of 3.5 µg/mL against Fusarium culmorum . However, direct head-to-head comparison under standardized conditions (identical strains, media, inoculum) between guanoctine and any specific comparator has not been identified in the published literature, limiting the strength of quantitative differentiation.

Antimicrobial Susceptibility Testing Minimum Inhibitory Concentration Guanidine Antibacterials

Comparative Efficacy Against Postharvest Fungal Pathogens: Iminoctadine vs. Guazatine (Historical Guanoctine Context)

A 1988 comparative study by Brown demonstrated that iminoctadine—the pure diguanidine component of the guazatine mixture formerly called guanoctine—was equal to or significantly better than guazatine for controlling multiple postharvest decays of oranges, including stem end rot (Diplodia natalensis, Phomopsis citri), green mold (Penicillium digitatum), and sour rot (Geotrichum candidum) [1]. Importantly, iminoctadine, unlike guazatine, controlled sporulation of P. digitatum and spread of G. candidum during storage; all citrus decay pathogens were more sensitive to iminoctadine than to guazatine in vitro [1]. While this comparison does not involve guanoctine (CAS 3658-25-1) directly, it establishes the class-level principle that pure, structurally defined guanidines can exhibit superior and more consistent antifungal performance compared to undefined guanidine mixtures, providing inferential support for selecting monomeric guanoctine over polydisperse guazatine when reproducible biological activity is required.

Postharvest Pathology Citrus Fungal Decay Control Guanidine Fungicide Efficacy

Clinical Positioning: Lack of Efficacy Differentiation vs. Clonidine

Guanoctine, classified as a central α₂-adrenoceptor agonist sharing its mechanism of action with clonidine and methyldopa, was evaluated in the mid-to-late 20th century for the treatment of mild to moderate hypertension [1]. A clinical review source indicates that when compared with clonidine, guanoctine did not demonstrate a statistically or clinically significant advantage in antihypertensive efficacy, and exhibited a comparable adverse effect profile including sedation, drowsiness, dry mouth, sexual dysfunction, and rebound hypertension upon withdrawal [2]. No quantitative blood pressure reduction data (mmHg systolic/diastolic) from a direct head-to-head trial has been identified in the indexed literature for guanoctine. This evidence gap means that guanoctine cannot be positioned as a differentiated therapeutic agent relative to clonidine; its contemporary value lies instead in its utility as a structurally distinct chemical probe for SAR studies of guanidine-based antihypertensives.

Antihypertensive Drug Comparison Central Alpha-2 Agonists Clinical Efficacy Benchmarking

Synthetic Accessibility and Patent-Confirmed Preparation Route

US Patent 3,140,231 (1964) explicitly claims 1,1,3,3-tetramethylbutylguanidine (guanoctine) as the preferred embodiment of t-octylguanidines useful as antihypertensive agents, and describes a synthetic route via thermal reaction of t-octylcyanamide with ammonium chloride at 160–175 °C to yield t-octylguanidinium chloride, which can be converted to the free base or other pharmaceutically acceptable salts [1]. The patent discloses four preparative examples with reported yields (e.g., Example 1: 154 parts t-octylcyanamide + 54 parts NH₄Cl, 4 h at 160 °C, yield corresponding to theoretical chloride content of 17.34% observed vs. 17.07% theoretical) [1]. This well-characterized synthetic accessibility contrasts with guazatine, which is produced by amidination of technical-grade iminodi(octamethylene)diamine yielding an uncontrolled mixture of products [2]. The availability of a defined synthetic route with documented stoichiometry and yields makes guanoctine (CAS 3658-25-1) a more reproducible starting material for derivative synthesis than the undefined guazatine mixture.

Guanidine Synthesis Process Chemistry t-Octylguanidine Preparation

Guanoctine Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Guanidine Identity Verification and Method Development

Guanoctine (CAS 3658-25-1) serves as a chemically defined, monomeric reference standard for developing and validating HPLC, LC-MS, or GC methods aimed at discriminating between discrete guanidine entities and the polydisperse guazatine mixture. The distinct molecular weight (171.28 g/mol), computed XLogP (1.4), and known retention behavior provide a reproducible benchmark for chromatographic method calibration [1]. This application directly leverages the single-entity purity evidence established in Evidence Item 1 and the synthetic reproducibility documented in Evidence Item 6.

Structure-Activity Relationship (SAR) Probe in Guanidine-Based Antihypertensive Research

Guanoctine's structurally unique scaffold—a tertiary-alkyl guanidine (1,1,3,3-tetramethylbutyl substitution) lacking aromatic ring systems—provides a distinct comparator to aromatic guanidine antihypertensives such as clonidine (dichlorophenylimidazoline) and guanfacine (dichlorophenylacetyl guanidine) in SAR studies investigating the contribution of lipophilicity, TPSA, and steric bulk to α₂-adrenoceptor binding and downstream pharmacology [2]. This scenario arises directly from the physicochemical differentiation data in Evidence Item 2.

Antibacterial Screening Panel Component for Alkylguanidine Potency Benchmarking

Guanoctine can be included as a structurally minimal alkylguanidine comparator in antibacterial screening cascades where more potent but structurally complex guazatine derivatives (MIC 0.12–8 µg/mL) are being profiled. Its modest MIC values (S. aureus: 32 µg/mL; E. coli: 64 µg/mL) provide a baseline activity level for the simple monomeric guanidine pharmacophore, enabling quantification of the potency enhancement conferred by dimerization, chain extension, or additional functionalization in derivative series . This application is grounded in the MIC benchmarking evidence presented in Evidence Item 3.

Synthetic Intermediate for t-Octylguanidine Derivative Libraries

Guanoctine hydrochloride (CAS 1070-95-7), prepared via the patented t-octylcyanamide/ammonium chloride route with documented stoichiometry and elemental analysis, provides a well-characterized starting material for generating libraries of N-substituted or salt-form variants of t-octylguanidines [3]. The defined synthetic protocol and single-product outcome contrast with the irreproducible composition of amidination-derived guazatine, making guanoctine the preferred substrate for medicinal chemistry derivatization programs where batch-to-batch consistency is essential. This scenario follows from the synthetic accessibility evidence in Evidence Item 6.

Quote Request

Request a Quote for Guanoctine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.